![molecular formula C17H18N2O4 B2635172 3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1986963-81-8](/img/structure/B2635172.png)
3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Studies
- Synthetic Processes: A study by Shiotani and Mitsuhashi (1967) discusses the synthesis of related diazocine derivatives, highlighting the intricate steps in creating complex molecules akin to the compound (Shiotani & Mitsuhashi, 1967).
- Chemical Structure and Formation: Research by Kametani et al. (1973) sheds light on the formation of hexahydro derivatives, providing insights into the molecular structure and formation processes relevant to the compound (Kametani et al., 1973).
Biological Activity and Applications
- Comenic Acid Derivatives: A study by Kletskov et al. (2018) on derivatives of comenic acid, which share a structural similarity with the compound, investigates their biological activity, particularly in synergy with antitumor drugs, indicating potential biomedical applications (Kletskov et al., 2018).
- Larvicidal Potential: Ali and Venugopalan (2019) explored the larvicidal potential of related hydroxy-pyran compounds against mosquito larvae, suggesting its utility in pest control and public health (Ali & Venugopalan, 2019).
Crystallographic and Structural Analysis
- Molecular Structure Analysis: Owczarzak, Przybył, and Kubicki (2010) focused on the crystal structure of similar tricyclic compounds, providing valuable insights into the structural characteristics and potential applications in material science or drug design (Owczarzak et al., 2010).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Aytemir et al. (2003) explored the synthesis of pyran carboxamide derivatives with notable antimicrobial activity, highlighting potential applications in developing new antimicrobial agents (Aytemir et al., 2003).
Propiedades
IUPAC Name |
11-[(5-hydroxy-4-oxopyran-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-15-5-13(23-10-16(15)21)9-18-6-11-4-12(8-18)14-2-1-3-17(22)19(14)7-11/h1-3,5,10-12,21H,4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPKRGPSXFEOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC(=O)C(=CO4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
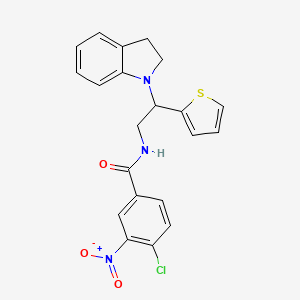
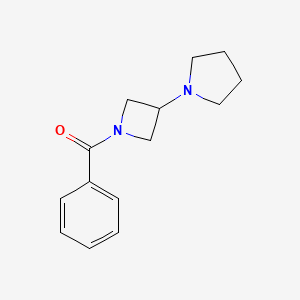
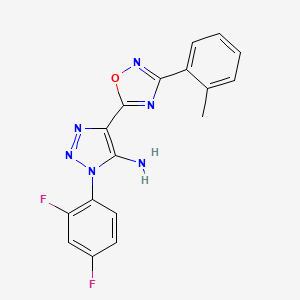
![Methyl 4-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2635092.png)
![N-(2-fluorophenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2635093.png)
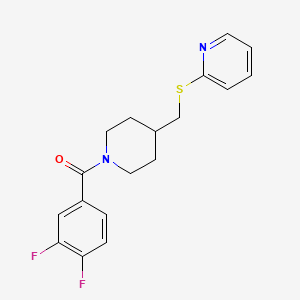
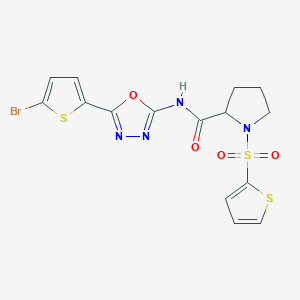
![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)
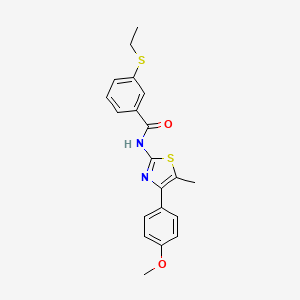
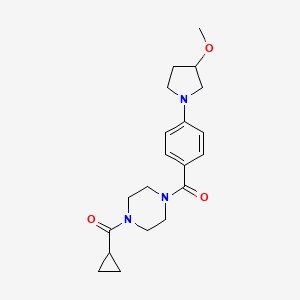
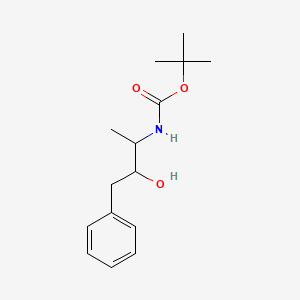
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)


